3-Bromo-6-hydrazinyl-2-methylpyridine

Description

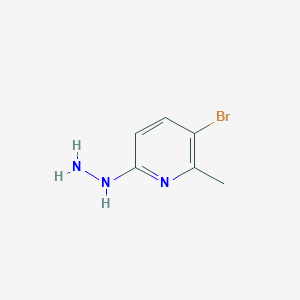

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-6-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-5(7)2-3-6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMBATZAFAPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682499 | |

| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39919-66-9 | |

| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Methylation of Pyridine Precursors

- Starting from 2-methylpyridine, bromination at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-2-methylpyridine.

- Alternatively, 3-bromo-6-methylpyridine derivatives can be prepared by selective halogenation of 6-methylpyridine derivatives.

Introduction of Hydrazinyl Group

- The hydrazinyl group is commonly introduced by converting a suitable leaving group (e.g., halogen or nitro group) at the 6-position into a hydrazine substituent.

- One approach involves the nucleophilic aromatic substitution of 6-chloropyridine derivatives with hydrazine hydrate, leading to the formation of 6-hydrazinylpyridine intermediates.

- Alternatively, reduction of 6-nitropyridine derivatives to the corresponding hydrazine can be achieved using reducing agents such as iron powder in acidic media or catalytic hydrogenation.

Multi-Step Synthesis Example

A representative synthetic route may be outlined as:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Bromination | NBS, solvent (e.g., CCl4), light or heat | 3-Bromo-2-methylpyridine |

| 2 | Nucleophilic substitution | Hydrazine hydrate, ethanol, reflux | This compound |

| 3 | Purification | Recrystallization or chromatography | Pure this compound |

One-Pot and Protected Intermediate Strategies

- Recent advances in heterocyclic chemistry have explored one-pot methods for preparing N-heteroaryl hydrazines by using protected intermediates such as N-hydroxy derivatives or carbamates.

- For example, protected N-hydroxy intermediates of pyridine derivatives can be synthesized and subsequently converted to hydrazinyl compounds by reduction or substitution.

- This approach improves yields and selectivity, minimizing side reactions.

Research Findings and Optimization Data

A comprehensive study on the synthesis of N-heteroaryl hydrazines and hydroxylamines, including brominated pyridine derivatives, was reported by Feng et al. (2015). Their work demonstrated:

- Optimization of one-pot synthesis protocols for protected N-heteroaryl-N-hydroxylamines, which can be precursors to hydrazinyl derivatives.

- Use of mild conditions to achieve selective substitution at pyridine ring positions.

- The importance of solvent choice, temperature control, and reagent stoichiometry in maximizing yield and purity.

The following table summarizes key parameters from their optimization studies relevant to pyridine derivatives bearing halogen and hydrazinyl groups:

| Parameter | Condition Range | Effect on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, Methanol, DCM | Polar protic solvents favored |

| Temperature | 60–100 °C | Moderate heating improved conversion |

| Hydrazine Equivalents | 1.0–3.0 equivalents | Excess hydrazine increased yield |

| Reaction Time | 4–24 hours | Longer times favored completion |

These findings support the use of hydrazine hydrate in ethanol under reflux for efficient substitution of halogen by hydrazinyl groups on bromomethylpyridine substrates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Hydrazine Substitution | 2-Methylpyridine → 3-Bromo derivative | NBS bromination, then hydrazine hydrate reflux | Straightforward, well-established | Multi-step, requires purification |

| Reduction of Nitro Precursors | 3-Bromo-6-nitropyridine | Iron powder/acid or catalytic hydrogenation | Direct introduction of hydrazine | Nitro precursor synthesis needed |

| One-pot Protected Intermediate Synthesis | Protected N-hydroxy pyridine derivatives | Carbamate protection, hydrazine substitution | Improved selectivity, higher yield | More complex reagent handling |

Chemical Reactions Analysis

3-Bromo-6-hydrazinyl-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

Oxidation and Reduction: The hydrazine group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-hydrazinyl-2-methylpyridine is primarily explored for its potential as a pharmaceutical agent. It can serve as an intermediate in the synthesis of various bioactive compounds. Notable applications include:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest that related compounds may modulate nicotinic acetylcholine receptors (nAChRs), offering neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly for constructing more complex molecular frameworks. Its halogenated structure allows for:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds with diverse functionalities .

- Formation of Heterocycles : It can be employed in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Anticancer Activity

A study demonstrated that this compound derivatives showed significant inhibition of human cancer cell growth. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer drug candidate.

Neuroprotective Studies

Research on similar compounds indicated their ability to protect neuronal cells from oxidative stress. These findings suggest that further exploration into the neuroprotective properties of this compound could lead to advancements in treating conditions like Alzheimer's disease.

Trypanocidal Activity

Compounds related to this compound have been tested for efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. Modifications to the pyridine ring were found to enhance potency against specific drug targets, indicating potential therapeutic applications .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydrazinyl-2-methylpyridine involves its interaction with specific molecular targets. The hydrazine group can form bonds with various substrates, leading to different biological and chemical effects . The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Weight : ~201.06 g/mol (based on MS data).

- Safety : Classified as harmful by inhalation, skin contact, and ingestion, necessitating careful handling .

- Availability : Previously listed as a building block by CymitQuimica but currently discontinued .

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Structural Analogs and Key Features

Biological Activity

3-Bromo-6-hydrazinyl-2-methylpyridine (CAS No. 39919-66-9) is a compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article presents an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Molecular Structure and Weight

- Molecular Formula : CHBrN

- Molecular Weight : 202.05 g/mol

The biological activity of this compound is largely attributed to its hydrazine group, which can form bonds with various biological substrates. This interaction enables the compound to modulate the activity of specific enzymes and receptors, influencing several biological pathways. The bromine atom may also participate in nucleophilic substitution reactions, enhancing its reactivity and potential for diverse applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. In vitro tests indicated that it inhibits the growth of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different strains .

- Antifungal Activity : It also displayed antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µM) |

|---|---|---|

| Escherichia coli | Bacteria | 4.69 |

| Staphylococcus aureus | Bacteria | 22.9 |

| Candida albicans | Fungus | 16.69 |

| Fusarium oxysporum | Fungus | 56.74 |

Case Studies and Research Findings

- Anticancer Potential : Research has explored the compound's potential as an anticancer agent. Its derivatives have been tested for their ability to inhibit cancer cell proliferation in various models, particularly targeting pathways involved in tumor growth and metastasis .

- Synthesis and Derivatives : The synthesis of this compound involves several steps, typically utilizing bromine or brominating agents alongside hydrazine hydrate under controlled conditions. This synthetic versatility allows for the development of various derivatives that may enhance biological activity or target specific diseases more effectively .

- Comparative Studies : Comparative studies have been conducted with similar compounds, such as 2-Bromo-6-methylpyridine. These studies highlight the unique reactivity profile of this compound due to its specific substitution pattern and the presence of both bromine and hydrazine groups.

Q & A

Basic: What are optimal synthetic routes for preparing 3-Bromo-6-hydrazinyl-2-methylpyridine?

Methodological Answer:

A plausible approach involves sequential functionalization of a pyridine scaffold. First, bromination of 6-amino-2-methylpyridine (or analogous precursors) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions could introduce the bromo group at position 3. Subsequent hydrazine substitution at position 6 could employ hydrazine hydrate in a polar solvent (e.g., ethanol) under reflux, analogous to methods used for synthesizing 2-amino-5-bromo-3-methylpyridine . Key parameters include temperature control (~80°C for bromination, ~60°C for hydrazine substitution) and stoichiometric ratios (1:1.2 substrate-to-reagent). Purity is ensured via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., hydrazinyl proton signals at δ 3.5–5.0 ppm; methyl group splitting patterns).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₆H₈BrN₃: ~234.0).

- X-ray Crystallography: Single-crystal analysis resolves bond angles and crystal packing. Use SHELXL for refinement, ensuring R-factor < 5% and validation with tools like PLATON .

- Elemental Analysis: Validates C/H/N/Br percentages within ±0.3% of theoretical values.

Advanced: How can contradictory crystallographic data be resolved during structure determination?

Methodological Answer:

Discrepancies in bond lengths or angles may arise from disorder, twinning, or poor data quality. Mitigation strategies include:

- Data Recollection: Optimize crystal mounting (e.g., low-temperature protocols) to minimize radiation damage.

- Refinement Tools: Use SHELXL’s TWIN/BASF commands for twinned datasets and ADDSYM in PLATON to detect missed symmetry .

- Cross-Validation: Compare with spectroscopic data (e.g., NMR coupling constants) to validate torsion angles. For example, a hydrazinyl group’s planarity should correlate with J values ~2–4 Hz .

Advanced: What strategies mitigate side reactions during hydrazine group introduction?

Methodological Answer:

Hydrazine’s nucleophilicity can lead to over-substitution or ring-opening. Key strategies:

- Protection/Deprotection: Temporarily protect the amino group (if present) with Boc or Fmoc before hydrazine addition.

- Solvent Selection: Use aprotic solvents (e.g., DMF) to reduce hydrolysis.

- Stoichiometric Control: Limit hydrazine hydrate to 1.5 equivalents and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Quench unreacted hydrazine with acetone to form hydrazones, which are easily removed .

Advanced: How are hydrogen-bonding networks analyzed in its crystal structure?

Methodological Answer:

Hydrogen-bonding patterns dictate packing and stability. Use graph-set analysis (as per Etter’s rules) to classify motifs:

- Descriptors: Chains (C), rings (R), or discrete (D) interactions. For example, N–H···N hydrogen bonds between hydrazinyl and pyridine nitrogens form R₂²(8) rings.

- Software Tools: Mercury (CCDC) visualizes interactions, while SHELXL refines H-atom positions. Validate with hydrogen-bond geometry (D–H···A angles > 150°, H···A distances < 2.5 Å) .

Advanced: How to optimize reaction conditions for regioselective bromination?

Methodological Answer:

Regioselectivity in bromination depends on directing groups and reaction medium:

- Electronic Effects: The methyl group at position 2 directs electrophilic bromination to position 3 via σ-complex stabilization.

- Catalysts: Use Lewis acids (e.g., FeBr₃) in non-polar solvents (e.g., CCl₄) to enhance selectivity.

- Competitive Pathways: Monitor byproducts (e.g., dibrominated species) via LC-MS and adjust bromine equivalents (≤1.1 eq) .

Advanced: How to handle discrepancies between experimental and computational data (e.g., DFT vs. XRD)?

Methodological Answer:

- Geometry Optimization: Re-optimize DFT models using crystallographic coordinates as starting points.

- Torsional Flexibility: Account for dynamic effects (e.g., hydrazinyl rotation) via molecular dynamics simulations.

- Electron Density Maps: Compare AIM (Atoms in Molecules) analysis from XRD with DFT-derived electrostatic potentials to validate charge distribution .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Recrystallization: Use ethanol/water (1:3 v/v) for high recovery (>80%).

- Column Chromatography: Silica gel with ethyl acetate/hexane (30–50% gradient) resolves hydrazinyl derivatives from brominated byproducts.

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological assays .

Advanced: How to design stability studies under varying conditions (pH, light, temperature)?

Methodological Answer:

- Photostability: Expose to UV light (365 nm) in quartz cuvettes; monitor degradation via UV-Vis (λmax shifts >10 nm indicate instability).

- Thermal Stability: TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>150°C suggests robustness).

- pH Stability: Incubate in buffers (pH 2–12) for 24h; quantify intact compound via LC-MS .

Advanced: How to analyze electronic effects of substituents on reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.